N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a pyrazine ring substituted with a 2-methylphenyl group and an acetamide moiety, along with a 3,5-dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazine Ring: Starting from appropriate precursors, the pyrazine ring can be synthesized through cyclization reactions.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group, often through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazine ring, potentially forming alcohols or amines.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-2-[4-(2-chlorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
- N-(3,5-dimethoxyphenyl)-2-[4-(2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Uniqueness
N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is unique due to the specific substitution pattern on the pyrazine ring and the presence of the 3,5-dimethoxyphenyl group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H21N3O5 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C21H21N3O5/c1-14-6-4-5-7-18(14)24-9-8-23(20(26)21(24)27)13-19(25)22-15-10-16(28-2)12-17(11-15)29-3/h4-12H,13H2,1-3H3,(H,22,25) |
InChI Key |
NLORGTSJDDEIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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